![molecular formula C17H17F3N2O4 B2354759 N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 1798523-66-6](/img/structure/B2354759.png)
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
The compound “3- [5- (2- (Trifluoromethyl)phenyl)furan-2-yl]propionic acid” has a similar structure . It has an empirical formula of C14H11F3O3 and a molecular weight of 284.23 .
Synthesis Analysis
While the exact synthesis process for the requested compound is not available, a related compound, “(E)-3- {5- [3- (Trifluoromethyl)phenyl]furan-2-yl}propenoic acid”, was prepared from “5- [3- (tri-fluoromethyl)phenyl]furan-2-carbaldehyde” under Doebner’s conditions .Molecular Structure Analysis
The molecular structure of the related compound “3- [5- (2- (Trifluoromethyl)phenyl)furan-2-yl]propionic acid” is given by the SMILES string: OC(=O)CCc1ccc(o1)-c2ccccc2C(F)(F)F .Chemical Reactions Analysis
The Knoevenagel condensations of “5- [3- (trifluoromethyl)phenyl]furan-2-carbaldehyde” with seven compounds containing an active methyl or methylene group have been studied .Physical And Chemical Properties Analysis
The related compound “3- [5- (2- (Trifluoromethyl)phenyl)furan-2-yl]propionic acid” is a solid with a melting point of 69-73 °C .Scientific Research Applications
Design and Synthesis
Research on compounds related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide often involves the design and synthesis of novel derivatives aiming for specific pharmacological activities or the exploration of their chemical properties. For example, Kumar et al. (2017) synthesized a series of novel derivatives involving furan compounds to investigate their antidepressant and antianxiety activities through various chemical reactions and biological evaluations (J. Kumar et al., 2017).
Biological Activity
The biological activities of compounds derived from or related to this compound have been a subject of investigation. Studies often focus on their potential therapeutic applications, including their use as inhibitors for specific enzymes or receptors, or their role in cancer chemotherapy or malaria treatment. Alnabulsi et al. (2018) evaluated novel analogues of furan amidines as inhibitors of NQO2, demonstrating the importance of furan compounds in developing therapeutic agents (Soraya Alnabulsi et al., 2018).
Chemical Properties and Reactions
The chemical properties and reactions of furan derivatives, including those structurally related to this compound, are extensively studied. This includes their behavior under various conditions, their reactivity with other chemical entities, and the exploration of new synthetic routes to access these compounds or their analogs. Gabriele et al. (2012) explored the direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, leading to the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, demonstrating the versatility of furan compounds in synthetic chemistry (B. Gabriele et al., 2012).
Environmental and Analytical Applications
Certain derivatives or related compounds of this compound have been studied for their environmental implications or as part of analytical techniques. For example, the study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives highlights the environmental relevance of furan compounds and their oxidation products (E. G. Alvarez et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(25,9-11-5-4-8-26-11)10-21-14(23)15(24)22-13-7-3-2-6-12(13)17(18,19)20/h2-8,25H,9-10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDJNSSIVOQMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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